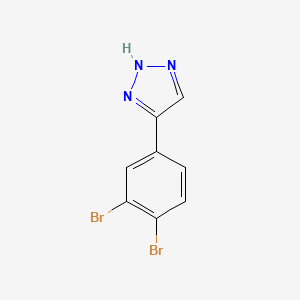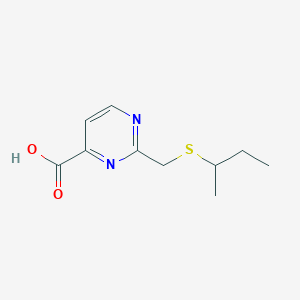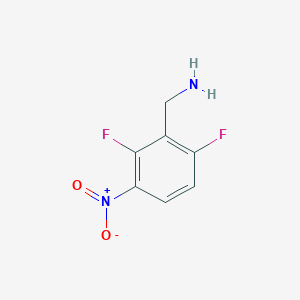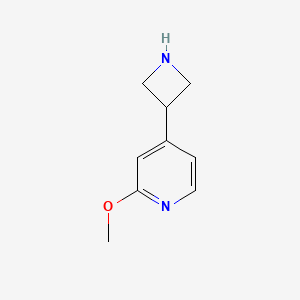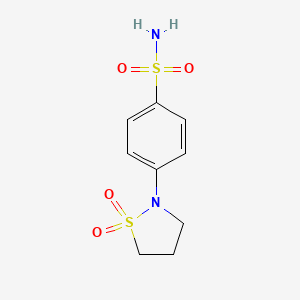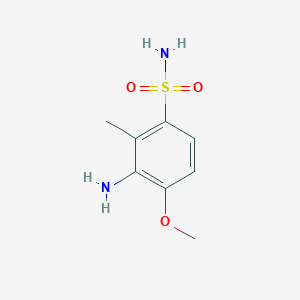
(1-(Isopropoxymethyl)cyclohexyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Isopropoxymethyl)cyclohexyl)methanesulfonyl chloride: is an organosulfur compound characterized by the presence of a cyclohexyl ring substituted with an isopropoxymethyl group and a methanesulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with cyclohexanol, which is converted to (1-(isopropoxymethyl)cyclohexyl)methanesulfonyl chloride through a series of reactions.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The methanesulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, it can be used as a precursor for other compounds that may undergo such reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Polar aprotic solvents like dichloromethane or acetonitrile.
Conditions: Reactions are often carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent moisture interference.
Major Products
Methanesulfonamides: Formed when the compound reacts with amines.
Methanesulfonates: Formed when the compound reacts with alcohols or thiols.
Scientific Research Applications
Chemistry
Synthesis of Sulfonamides: Used as an intermediate in the synthesis of various sulfonamide compounds, which are important in medicinal chemistry.
Protecting Group: The methanesulfonyl group can act as a protecting group for alcohols and amines during multi-step organic syntheses.
Biology and Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its ability to form stable sulfonamide linkages.
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Industry
Polymer Chemistry: Used in the synthesis of sulfonated polymers, which have applications in ion exchange resins and membranes.
Agrochemicals: Intermediate in the production of herbicides and pesticides.
Mechanism of Action
The primary mechanism by which (1-(isopropoxymethyl)cyclohexyl)methanesulfonyl chloride exerts its effects is through nucleophilic substitution reactions. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide or sulfonate linkages, depending on the nucleophile involved.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: The simplest sulfonyl chloride, used widely in organic synthesis.
Tosyl Chloride: Another sulfonyl chloride with a toluene group, commonly used as a protecting group in organic synthesis.
Trifluoromethanesulfonyl Chloride: A more reactive sulfonyl chloride due to the electron-withdrawing trifluoromethyl group.
Uniqueness
(1-(Isopropoxymethyl)cyclohexyl)methanesulfonyl chloride is unique due to the presence of the cyclohexyl ring and the isopropoxymethyl group, which can impart different steric and electronic properties compared to simpler sulfonyl chlorides. This can influence its reactivity and the types of products formed in chemical reactions.
Properties
Molecular Formula |
C11H21ClO3S |
|---|---|
Molecular Weight |
268.80 g/mol |
IUPAC Name |
[1-(propan-2-yloxymethyl)cyclohexyl]methanesulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-10(2)15-8-11(9-16(12,13)14)6-4-3-5-7-11/h10H,3-9H2,1-2H3 |
InChI Key |
DHCMEBIBJWYOTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1(CCCCC1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1-Benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine](/img/structure/B13527498.png)

